Conopressin G - 111317-91-0

Conopressin G

Catalog Number: EVT-1174537
CAS Number: 111317-91-0
Molecular Formula: C44H71N15O10S2
Molecular Weight: 1034.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Conopressin G is a naturally occurring peptide belonging to the vasopressin/oxytocin family of neuropeptides. It was first isolated from the venom of the cone snail, Conus geographus. [, ] Conopressin G is classified as a neuroactive peptide due to its ability to modulate neuronal activity and influence various physiological processes. [, , , ] In scientific research, Conopressin G serves as a valuable tool for investigating neuronal signaling pathways, particularly those involving vasopressin-like receptors. [, , , ]

Source and Classification

Conopressin G is primarily sourced from the venom of the cone snail Conus geographus, although it has also been identified in other species such as Conus imperialis and non-venomous snails like Lymnaea stagnalis and Aplysia californica . Conopressins are classified as disulfide-poor peptides, which distinguishes them from other peptide families that typically contain multiple disulfide bonds. This classification is significant for understanding their stability and function in biological systems.

Synthesis Analysis

The synthesis of Conopressin G involves several key steps, typically utilizing solid-phase peptide synthesis techniques. The process can be outlined as follows:

  1. Solid-Phase Synthesis: The peptide is synthesized on a solid support using automated peptide synthesizers. This method allows for precise control over the sequence of amino acids being added.
  2. C-Terminal Modification: Conopressin G is characterized by an amidated C-terminal, which is crucial for its biological activity. The amidation process enhances the stability of the peptide compared to its acid form .
  3. Purification: Post-synthesis, the crude peptide undergoes purification via reverse-phase high-performance liquid chromatography (RP-HPLC). This step ensures that the final product is homogenous and free from impurities, achieving yields of approximately 70% for Conopressin G .
  4. Characterization: The final product is characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity .
Molecular Structure Analysis

The molecular structure of Conopressin G consists of a linear sequence of amino acids with specific conformational properties influenced by its disulfide-poor nature. Key aspects include:

  • Amino Acid Sequence: The sequence includes conserved residues that are critical for receptor binding and biological activity.
  • Structural Confirmation: NMR studies reveal that Conopressin G predominantly adopts a single conformation in solution, which is essential for its interaction with target receptors .
  • Hydrogen Bonding: The presence of hydrogen bonds stabilizes the structure, contributing to its functional properties.
Chemical Reactions Analysis

Conopressin G participates in several chemical reactions that are relevant to its function:

  1. Receptor Binding: Conopressin G acts as a partial agonist at certain receptors (e.g., human oxytocin receptor), demonstrating varied potency across different receptor types .
  2. Enzymatic Interactions: The peptide's structure allows it to engage with specific enzymes or receptors, leading to downstream signaling events.

These interactions are crucial for understanding how Conopressin G exerts its physiological effects.

Mechanism of Action

The mechanism of action for Conopressin G involves its interaction with vasopressin/oxytocin receptors in target organisms:

  • Agonistic Activity: Conopressin G exhibits agonistic properties at various receptors, including those in fish and mammals, indicating evolutionary adaptations for envenomation processes .
  • Signal Transduction: Upon binding to its receptor, Conopressin G activates intracellular signaling pathways that lead to physiological responses such as increased water retention or modulation of reproductive behaviors.

This mechanism highlights the functional similarities between conopressins and mammalian neuropeptides.

Physical and Chemical Properties Analysis

Conopressin G possesses distinct physical and chemical properties:

  • Molecular Weight: The molecular weight is typically around 1,000 Daltons, characteristic of small peptides.
  • Solubility: It is soluble in aqueous solutions, which is important for its biological activity.
  • Stability: The amidated form exhibits greater stability compared to non-amidated counterparts due to the lack of reactive carboxylic acid groups .

These properties influence both its laboratory handling and biological functionality.

Applications

Conopressin G has several scientific applications:

  1. Pharmacological Research: It serves as a model compound for studying neuropeptide interactions with receptors, providing insights into drug design targeting vasopressin/oxytocin pathways.
  2. Biochemical Studies: Researchers utilize Conopressin G to explore mechanisms of action related to osmoregulation and social behaviors in various species.
  3. Potential Therapeutics: Given its agonistic properties at specific receptors, there is potential for developing analogs or derivatives for therapeutic use in treating conditions related to water balance or reproductive health.
Structural Characterization of Conopressin G

Primary Sequence Analysis and Post-Translational Modifications

Conopressin G is a neuropeptide with the primary sequence Cysteine-Phenylalanine-Isoleucine-Arginine-Asparagine-Cysteine-Proline-Arginine-Glycine-NH₂ (CFIRNCPRG-NH₂), where the C-terminal glycine is amidated [8]. This nonapeptide belongs to the vasopressin/oxytocin superfamily, characterized by a cyclic hexapeptide ring formed by a disulfide bond between cysteine residues at positions 1 and 6, followed by a C-terminal tripeptide tail [1] [4]. A distinctive feature of Conopressin G is the presence of a basic residue (arginine) at position 4, which is conserved in invertebrate vasopressin-like peptides but absent in mammalian vasopressin and oxytocin [1] [2]. Position 8 (arginine) classifies it as a vasopressin-like peptide, contrasting with oxytocin-like peptides that have neutral residues at this site [1] [7].

C-terminal amidation is a critical post-translational modification (PTM) that enhances receptor binding affinity and metabolic stability. This modification is enzymatically mediated by peptidylglycine α-amidating monooxygenase, which converts a C-terminal glycine precursor into an α-amide [1] [4]. Unlike other conopressins (e.g., γ-conopressin-vil from Conus villepinii), Conopressin G lacks γ-carboxyglutamate or other complex PTMs, resulting in a simpler electrostatic profile [4] [7].

Table 1: Primary Sequence Comparison of Conopressin G with Related Peptides

PeptidePrimary SequencePosition 4 ResiduePosition 8 ResidueC-Terminus
Conopressin GCFIRNCPRG*ArginineArginineAmidated
Lys-conopressinCFIRNCPKG*ArginineLysineAmidated
VasopressinCYFQNCPRG*GlutamineArginineAmidated
OxytocinCYIQNCPIG*IsoleucineGlycineAmidated
γ-Conopressin-vilCLIQDCPγG*Isoleucineγ-CarboxyglutamateAmidated

γ = γ-carboxyglutamate; * = amidation [1] [4] [7]

Disulfide Bond Architecture and Cyclic Framework

The tertiary structure of Conopressin G is stabilized by a single disulfide bond between cysteine residues at positions 1 and 6 (Cys¹–Cys⁶), forming a 20-membered cyclic ring [8]. This disulfide bridge creates a rigid conformational scaffold essential for receptor engagement. The Cys¹–Cys⁶ connectivity is conserved across all vasopressin/oxytocin-related peptides, including conopressins, and is critical for maintaining the bioactive conformation [1] [4]. The cyclic ring encloses six amino acids (residues 1–6), while residues 7–9 form an exocyclic tail that exhibits conformational flexibility [1] [6].

The disulfide bond imparts exceptional stability against thermal and proteolytic degradation. Structural studies confirm that the cyclic framework enforces a β-turn conformation within the ring, positioning residues 2–4 for receptor interaction [1] [3]. Mutagenesis of cysteine residues in related conopressins abolishes biological activity, underscoring the indispensability of the disulfide bond [1]. Unlike larger conotoxins (e.g., μ-conotoxins with three disulfide bonds), conopressins lack additional disulfide cross-links, resulting in reduced structural complexity [6].

The Cys¹–Cys⁶ bond in Conopressin G adopts a right-handed hook conformation, as revealed by X-ray and NMR analyses of homologous peptides. This topology creates a hydrophobic patch involving phenylalanine (position 2) and isoleucine (position 3), flanked by polar residues (arginine at position 4) [1] [3]. The absence of non-native disulfide isomers (e.g., Cys¹–Cys² or Cys¹–Cys⁷) in oxidative folding assays highlights the kinetic preference for the native connectivity [6].

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Solution-phase NMR spectroscopy has elucidated the dynamic structure of Conopressin G under physiological conditions. In aqueous environments, the peptide adopts a compact conformation with a well-defined cyclic ring (residues 1–6) and a flexible C-terminal tail (residues 7–9) [1] [9]. Nuclear Overhauser effect (NOE) data reveal strong sequential NOEs between Tyr²/Ile³ and Ile³/Arg⁴, indicating a stable β-turn stabilized by hydrogen bonding between Cys¹ C=O and Asn⁵ N-H [1]. The amidated C-terminus reduces conformational heterogeneity compared to acid forms, as demonstrated in studies of Conopressin-M1/M2 [1].

Key NMR parameters for Conopressin G include:

  • Chemical Shifts: Downfield shifts for Cys¹ NH (δ 8.2 ppm) and Arg⁴ NH (δ 7.9 ppm) suggest hydrogen bonding.
  • Coupling Constants: ³JHN-Hα values of 7–9 Hz for residues 2–5 indicate restricted φ/ψ angles.
  • Temperature Coefficients: Low Δδ/ΔT for Arg⁴ NH (−2 ppb/K) confirms its involvement in hydrogen bonding [1].

Calcium-induced conformational changes observed in γ-conopressin-vil (mediated by γ-carboxyglutamate) are absent in Conopressin G due to its lack of metal-chelating residues [4] [7]. In membrane-mimetic solvents (e.g., 30% trifluoroethanol), the exocyclic tail folds back toward the ring, forming transient hydrophobic interactions with Phe² [1]. This "closed" conformation may enhance receptor affinity by mimicking the bound state.

Comparative Analysis with Vasopressin/Oxytocin Superfamily Members

Conopressin G shares a conserved cyclic disulfide framework with vertebrate vasopressin and oxytocin but diverges in key sequence motifs that dictate receptor selectivity. Unlike mammalian vasopressin (CYFQNCPRG), Conopressin G contains arginine at position 4 instead of glutamine. This substitution enhances affinity for invertebrate vasopressin-like receptors involved in reproductive behavior [2]. Functional studies in *Lymnaea stagnalis demonstrate that Conopressin G contracts the vas deferens and modulates neuronal activity, paralleling oxytocin’s role in uterine contraction despite its structural similarity to vasopressin [2] [7].

Table 2: Functional Divergence Across Vasopressin/Oxytocin Superfamily

PeptideReceptor TargetBiological FunctionSpecies Origin
Conopressin GLymnaea V1-like receptorVas deferens contraction; neuronal inhibitionConus geographus
VasopressinV1aR, V2RVasoconstriction; antidiuresisMammals
OxytocinOxytocin receptorUterine contraction; lactationMammals
γ-Conopressin-vilUndeterminedCalcium-dependent neuroactivityConus villepinii

Data from [1] [2] [4]

Position 8 is a critical determinant for receptor specificity across this superfamily. While arginine at this position (as in Conopressin G) favors vasopressin receptors, substitutions with neutral residues (e.g., leucine in conopressin-T) confer antagonist activity [1] [4]. Conopressin G exhibits full agonist activity at zebrafish V2 receptors but only partial agonism at human V1b receptors, underscoring evolutionary divergence in receptor interfaces [1]. The proline residue at position 7 in Conopressin G introduces a kink in the exocyclic tail, restricting its conformational freedom compared to vasopressin [1] [3].

Conopressins represent a functional "bridge" in the evolution of vasopressin/oxytocin signaling. Invertebrates like Lymnaea express only a single conopressin gene, whereas vertebrates possess distinct vasopressin and oxytocin genes arising from gene duplication [2] [7]. This suggests Conopressin G embodies ancestral multifunctionality lost in vertebrate ligands.

Properties

CAS Number

111317-91-0

Product Name

Conopressin G

IUPAC Name

(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-16-benzyl-13-[(2S)-butan-2-yl]-10-[3-(diaminomethylideneamino)propyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

Molecular Formula

C44H71N15O10S2

Molecular Weight

1034.3 g/mol

InChI

InChI=1S/C44H71N15O10S2/c1-3-24(2)35-42(68)54-28(14-9-17-51-44(49)50)38(64)56-30(20-33(47)60)39(65)57-31(23-71-70-22-26(46)36(62)55-29(40(66)58-35)19-25-11-5-4-6-12-25)43(69)59-18-10-15-32(59)41(67)53-27(13-7-8-16-45)37(63)52-21-34(48)61/h4-6,11-12,24,26-32,35H,3,7-10,13-23,45-46H2,1-2H3,(H2,47,60)(H2,48,61)(H,52,63)(H,53,67)(H,54,68)(H,55,62)(H,56,64)(H,57,65)(H,58,66)(H4,49,50,51)/t24-,26-,27-,28-,29-,30-,31-,32-,35?/m0/s1

InChI Key

ABKBWHGCQCOZPM-YHDADAAYSA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCCC3C(=O)NC(CCCCN)C(=O)NCC(=O)N)CC(=O)N)CCCN=C(N)N

Synonyms

conopressin G
Lymnaea conopressin
Lys-conopressin
Lys-conopressin G
Lys-conopressin, Lymnaea stagnalis

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCCC3C(=O)NC(CCCCN)C(=O)NCC(=O)N)CC(=O)N)CCCN=C(N)N

Isomeric SMILES

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N)CC(=O)N)CCCN=C(N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.